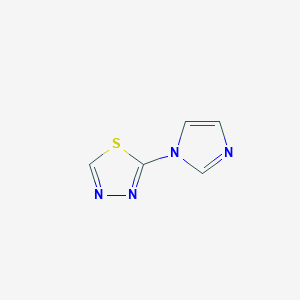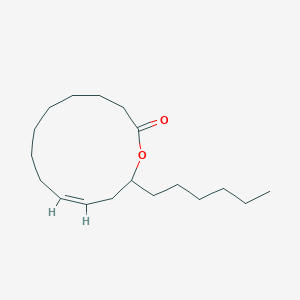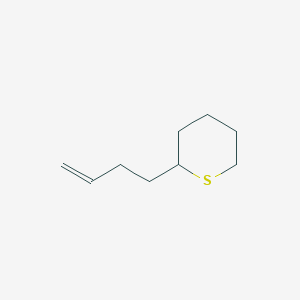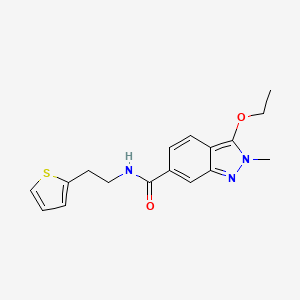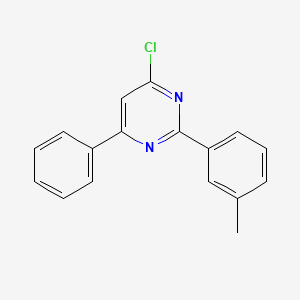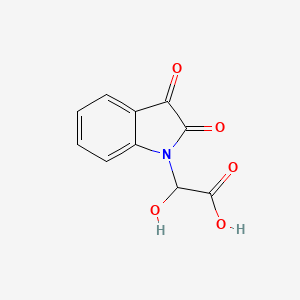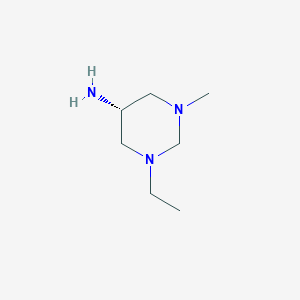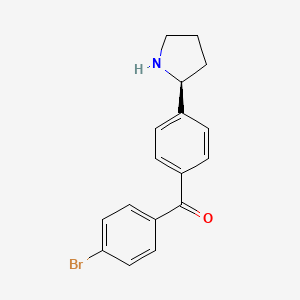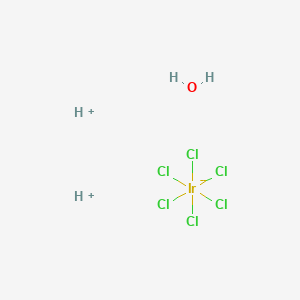
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol(R)-2-Hydroxy-2-phenylaceticacidsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through the hydrogenation of phenol derivatives under high pressure and temperature conditions.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where benzylamine reacts with a suitable leaving group on the cyclohexanol core.
Formation of the Salt: The final step involves the reaction of the intermediate with ®-2-Hydroxy-2-phenylacetic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt
- (1S,2S)-2-(Amino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt
- (1S,2S)-2-(Benzylamino)cyclohexan-1-ol(S)-2-Hydroxy-2-phenylaceticacidsalt
Uniqueness
The uniqueness of (1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.
Propriétés
Formule moléculaire |
C21H27NO4 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(1S,2S)-2-(benzylamino)cyclohexan-1-ol;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C13H19NO.C8H8O3/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6-7,12-15H,4-5,8-10H2;1-5,7,9H,(H,10,11)/t12-,13-;7-/m01/s1 |
Clé InChI |
IMVNPTTWISCOBD-DPYVBRNHSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O.C1=CC=C(C=C1)[C@H](C(=O)O)O |
SMILES canonique |
C1CCC(C(C1)NCC2=CC=CC=C2)O.C1=CC=C(C=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


